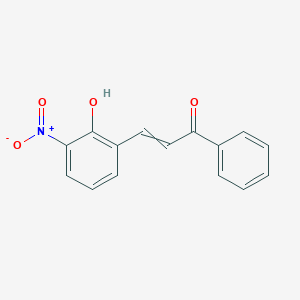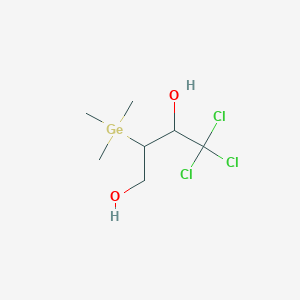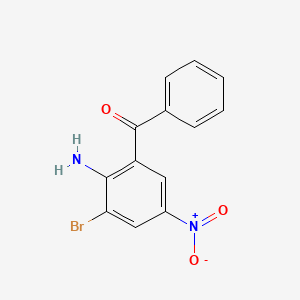![molecular formula C8H11N5OS B14378113 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide CAS No. 89645-60-3](/img/structure/B14378113.png)
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide is a chemical compound that features an imidazole ring, a sulfanyl group, and an azide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the imidazole ring.
Azide Formation: The final step involves converting a suitable precursor, such as a halide or a tosylate, to the azide using sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, copper(I) catalysts for click chemistry.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Triazoles.
科学研究应用
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide depends on the specific application and the target molecule. Generally, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
相似化合物的比较
Similar Compounds
Cimetidine: Contains an imidazole ring and a sulfanyl group but lacks the azide functionality.
Histamine: Contains an imidazole ring but lacks both the sulfanyl and azide groups.
Metronidazole: Contains an imidazole ring but has different substituents.
Uniqueness
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
属性
CAS 编号 |
89645-60-3 |
|---|---|
分子式 |
C8H11N5OS |
分子量 |
225.27 g/mol |
IUPAC 名称 |
3-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]propanoyl azide |
InChI |
InChI=1S/C8H11N5OS/c1-6-7(11-5-10-6)4-15-3-2-8(14)12-13-9/h5H,2-4H2,1H3,(H,10,11) |
InChI 键 |
NPJWHPCYFORDAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)CSCCC(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
![N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide](/img/structure/B14378039.png)
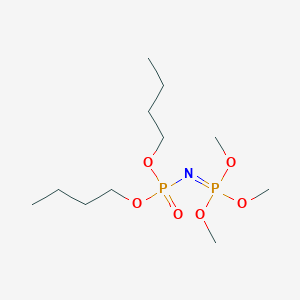
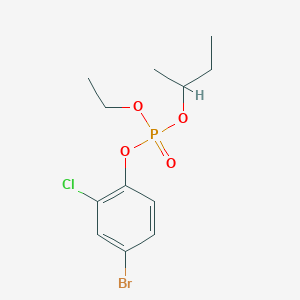
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)



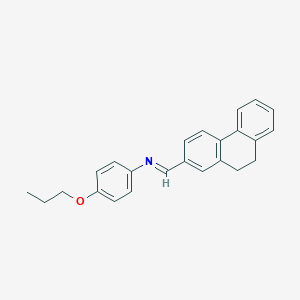
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
